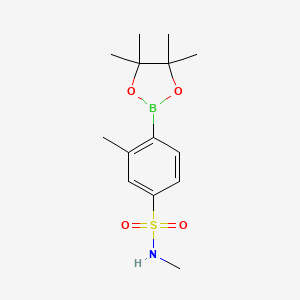

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-containing sulfonamide derivative. Its structure features a benzenesulfonamide core with a methyl group at position 3 (C3) of the aromatic ring and an additional methyl group on the sulfonamide nitrogen (N). The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at position 4 enables participation in Suzuki-Miyaura cross-coupling reactions, a key application for such compounds in medicinal chemistry and materials science .

Properties

IUPAC Name |

N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-10-9-11(21(17,18)16-6)7-8-12(10)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEPMCOWYYWTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682285 | |

| Record name | N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152274-54-8 | |

| Record name | N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction.

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of a boron compound (like our compound of interest) and a halide compound.

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry. The resulting carbon-carbon bonds formed in this reaction are fundamental to the structure of many complex organic compounds.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological ph.

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction. This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers.

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, the rate of hydrolysis of boronic esters, including this compound, is dependent on the pH of the environment. At physiological pH, the reaction rate is considerably accelerated. Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Biochemical Analysis

Biochemical Properties

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis. The interactions between this compound and enzymes such as palladium catalysts facilitate these reactions, highlighting its importance in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, this compound has been found to impact cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to enzymes and proteins, influencing their activity and function. For example, its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions leads to the formation of carbon-carbon bonds. Additionally, this compound can inhibit or activate enzymes, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as light and air exposure. Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of gene expression and metabolic pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolic pathways. High doses may lead to toxic or adverse effects, including changes in gene expression and cellular metabolism. These findings highlight the importance of dosage optimization in the use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound is transported within cells through specific transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within subcellular compartments influences its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Biological Activity

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₉BN₂O₃S

- Molecular Weight : 279.143 g/mol

- CAS Number : 930596-20-6

- Density : 1.1 g/cm³

- Boiling Point : 416.9 °C

- Flash Point : 205.9 °C

The compound exhibits biological activity through multiple mechanisms, primarily involving its interaction with various biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to cancer proliferation and bacterial resistance.

- Cell Proliferation Inhibition : Research indicates that it can significantly reduce the proliferation of cancer cells while having a lesser effect on normal cells.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer cell lines:

- MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibits potent inhibitory effects with an IC₅₀ value of approximately 0.126 μM.

- MCF-7 (Breast Cancer) : Displays a selectivity index favoring cancer cells over normal cells by a factor of nearly 20.

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF-7 | 17.02 | Low |

Antibacterial Activity

The compound has shown promising results against multidrug-resistant strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values range from 4–8 μg/mL.

Study 1: Anticancer Efficacy

A study assessed the compound's effects on lung metastasis in a mouse model injected with MDA-MB-231 cells. The treatment resulted in significant reductions in metastatic nodules compared to control groups.

Study 2: Antibacterial Effects

Another investigation evaluated the compound's antibacterial properties against Mycobacterium abscessus and Mycobacterium smegmatis. The results indicated effective inhibition at MIC values between 0.5–1.0 μg/mL for resistant strains.

Pharmacokinetics

Pharmacokinetic studies in animal models revealed moderate absorption and slow elimination profiles:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Half-life (t₁/₂) | >12 hours |

Safety Profile

Preliminary toxicity studies suggest that the compound has an acceptable safety margin when administered at high doses in animal models.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane unit in N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that boron-containing compounds can inhibit tumor growth by disrupting cellular processes such as DNA repair and cell division .

1.2 Antibacterial Properties

The sulfonamide group is known for its antibacterial activity. The combination of this group with the dioxaborolane structure may lead to novel antibacterial agents that are effective against resistant strains of bacteria. Preliminary studies have indicated that modifications of sulfonamide derivatives can improve their efficacy against specific bacterial targets .

Organic Synthesis

2.1 Reagent in Cross-Coupling Reactions

this compound can serve as a versatile reagent in palladium-catalyzed cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by acting as a transient electrophile . This property is particularly useful in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.

2.2 Protecting Group in Synthesis

The dioxaborolane moiety can act as a protecting group for alcohols and amines during multi-step synthesis processes. Its ability to form stable complexes allows for selective reactions without interfering with other functional groups present in the molecule .

Materials Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. Research suggests that the boron-containing structure can improve the cross-linking density within polymer networks .

3.2 Sensor Development

Due to its unique electronic properties stemming from the boron atom's presence, this compound has potential applications in developing chemical sensors. These sensors could detect specific analytes based on changes in conductivity or optical properties when exposed to target molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Key Observations :

Steric and Functional Group Modifications

Preparation Methods

Boronation via Boronic Ester Formation

A widely reported method for preparing arylboronate esters involves the transformation of aromatic amines or diazonium salts into the corresponding boronic esters using boron reagents such as bis(pinacolato)diboron (B2pin2) under catalytic conditions.

- Aromatic amine or sulfonamide substrate is dissolved in acetonitrile (MeCN).

- Bis(pinacolato)diboron (B2pin2) is added along with a catalyst such as tris(pentafluorophenyl)borane [B(C6F5)3].

- The mixture is degassed under inert atmosphere (N2 or Ar) to prevent oxidation.

- Amyl nitrite (AmylONO) is added as a nitrosating agent to generate diazonium intermediates in situ.

- The reaction is stirred at mild temperatures (40–80°C) for 15 minutes.

- After completion, the reaction mixture is cooled, solvent removed under reduced pressure, and the crude product purified by flash column chromatography.

This method yields the boronate ester in good to excellent yields (up to 86% reported for similar sulfonamide derivatives) with high purity.

Diazonium Salt Approach

Another approach involves the generation of a diazonium salt intermediate from the sulfonamide-substituted aromatic amine, followed by reaction with boron trifluoride diethyl etherate to form the boronate ester:

- The sulfonamide aromatic amine is converted to the corresponding diazonium tetrafluoroborate salt under cold conditions.

- Boron trifluoride diethyl etherate is added to the diazonium salt at elevated temperature (~125°C).

- After reaction completion, the mixture is quenched with ice-cold water and extracted.

- The organic layer is dried and purified to afford the target boronate ester in moderate to good yields (~76%).

Catalytic Borono-Deamination

A mild organo-catalyzed borono-deamination method has been developed, employing tris(pentafluorophenyl)borane as a catalyst to convert aromatic amines directly into boronic esters under mild conditions:

- The aromatic amine is dissolved in MeCN with acetic acid.

- B2pin2 and B(C6F5)3 catalyst are added.

- The mixture is degassed and treated with amyl nitrite to facilitate deamination.

- The reaction proceeds at 40°C for 15 minutes.

- The product is purified by chromatography, yielding the boronate ester with retention of sulfonamide functionality.

Reaction Conditions and Yields

| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boronation via B2pin2 & B(C6F5)3 catalyst | Bis(pinacolato)diboron, tris(pentafluorophenyl)borane, amyl nitrite | MeCN, 40–80°C, 15 min, inert atmosphere | Up to 86% | Mild, efficient, preserves sensitive groups |

| Diazonium Salt Intermediate | Boron trifluoride diethyl etherate | 125°C, 1 hour | ~76% | Requires diazonium salt preparation, higher temperature |

| Organo-Catalyzed Borono-Deamination | B2pin2, B(C6F5)3 catalyst, amyl nitrite | MeCN-AcOH, 40°C, 15 min | Up to 86% | Mild, catalytic, suitable for aromatic amines |

Purification and Characterization

- Purification is typically achieved by flash column chromatography using solvent systems such as hexanes/ethyl acetate mixtures, sometimes with acetic acid additives to improve separation.

- Characterization includes NMR spectroscopy (^1H and ^13C NMR), high-resolution electrospray ionization mass spectrometry (HR-ESIMS), and purity assessment (>95% purity commonly reported).

- Typical NMR data show characteristic signals for tetramethyl dioxaborolane moiety and sulfonamide aromatic protons confirming the structure.

Research Findings and Notes

- The combination of sulfonamide and boronate ester groups imparts unique reactivity, making this compound a valuable intermediate in Suzuki coupling and medicinal chemistry.

- The mild organo-catalyzed borono-deamination method provides an efficient route with minimal by-products and good functional group tolerance.

- The diazonium salt method, while effective, requires careful handling due to the instability of diazonium intermediates and higher temperature conditions.

- The boronation methods are adaptable to various substituted sulfonamides, allowing structural diversity in related boronate esters.

Q & A

Basic: What are the key considerations for synthesizing N,3-Dimethyl-4-(dioxaborolan)benzenesulfonamide with high purity?

Methodological Answer:

Synthesis requires precise control of reaction conditions. Key steps include:

- Dynamic pH Control : Use aqueous Na₂CO₃ to maintain pH ~10 during sulfonamide formation, as demonstrated in analogous benzenesulfonamide syntheses .

- Protection of Boronate Ester : Ensure anhydrous conditions to prevent hydrolysis of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the compound. Confirm purity via HPLC (>95%) and characterize using IR and ¹H NMR to validate functional groups and structural integrity .

Basic: How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

A multi-spectral approach is critical:

- ¹H NMR : Identify methyl groups (δ ~1.3 ppm for tetramethyl dioxaborolane; δ ~2.4–3.0 ppm for N-methyl sulfonamide) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and B-O vibrations (~1170 cm⁻¹) from the boronate ester .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₁₅H₂₃BNO₄S: 340.15 g/mol).

Advanced: How can factorial design optimize reaction conditions for introducing the dioxaborolane group?

Methodological Answer:

Use a 2³ factorial design to evaluate variables:

- Factors : Temperature (80°C vs. 120°C), catalyst loading (5% vs. 10% Pd), and solvent polarity (THF vs. DMF).

- Response Variables : Yield, purity, and boronate ester stability.

- Analysis : ANOVA identifies significant interactions. For example, higher temperatures may degrade the boronate ester, requiring trade-offs between yield and stability. Computational tools (e.g., COMSOL Multiphysics) can simulate reaction kinetics to refine parameters .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Address discrepancies through:

- Systematic Replication : Reproduce experiments under identical conditions (catalyst, solvent, base) while controlling for oxygen/moisture .

- Data Triangulation : Cross-reference XRD (for crystallinity), BET surface area analysis (for catalyst porosity), and kinetic studies to isolate variables affecting coupling efficiency.

- Meta-Analysis : Apply bibliometric tools to assess methodological trends across studies (e.g., ligand choice, solvent effects) and identify underreported variables .

Basic: What safety protocols are essential when handling this sulfonamide-boronate hybrid?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Storage : Store at 0–6°C in airtight, amber vials to prevent boronate ester hydrolysis .

- Waste Disposal : Quench with ethanol/water mixtures to neutralize reactive intermediates before disposal .

Advanced: How can AI-driven "smart laboratories" enhance research on this compound’s biochemical applications?

Methodological Answer:

- Autonomous Experimentation : AI algorithms (e.g., Bayesian optimization) can iteratively design enzyme inhibition assays, adjusting variables like pH, substrate concentration, and incubation time in real time .

- Data Integration : Link spectral data (NMR, MS) with bioactivity results using machine learning models to predict structure-activity relationships (SAR) for drug discovery .

Advanced: What conceptual frameworks guide the analysis of this compound’s dual functionality (sulfonamide pharmacophore + boronate ester)?

Methodological Answer:

- Retrosynthetic Theory : Deconstruct the molecule into modular units (e.g., benzenesulfonamide core + boronate coupling handle) to plan derivatization pathways .

- Ligand-Based Drug Design : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the sulfonamide group and target enzymes (e.g., carbonic anhydrase) while evaluating boronate ester stability in physiological buffers .

Basic: What are the limitations of current chromatographic methods for analyzing this compound?

Methodological Answer:

- HPLC Challenges : The boronate ester’s hydrophobicity may cause peak broadening. Mitigate by using C18 columns with 0.1% formic acid in the mobile phase .

- GC-MS Incompatibility : Thermal lability of the sulfonamide group precludes gas chromatography. Opt for LC-MS instead .

Advanced: How can linked survey-digital trace data methodologies improve reproducibility in cross-lab studies?

Methodological Answer:

- Data Linking : Use blockchain-secured platforms to share experimental parameters (e.g., reaction times, catalyst batches) alongside spectral datasets .

- Ethical Frameworks : Obtain informed consent for data sharing while anonymizing proprietary synthesis protocols .

Advanced: What traditional field research methods remain critical despite advances in computational modeling?

Methodological Answer:

- Field Crystallography : Single-crystal XRD remains irreplaceable for confirming boronate ester geometry and hydrogen-bonding networks in sulfonamide derivatives .

- In Situ Spectroscopy : Use Raman or FTIR during synthesis to monitor real-time boronate ester formation, complementing computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.